molecular formula C8H5BrFNO4 B2810965 Methyl 2-bromo-6-fluoro-4-nitrobenzoate CAS No. 1610060-60-0

Methyl 2-bromo-6-fluoro-4-nitrobenzoate

Cat. No.: B2810965
CAS No.: 1610060-60-0
M. Wt: 278.033
InChI Key: ZHPYPMKZJQFFQF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-fluoro-4-nitrobenzoate (CAS: Not explicitly listed in evidence; structurally related to compounds in ) is a substituted benzoate ester featuring a bromine atom at position 2, fluorine at position 6, and a nitro group at position 4 on the aromatic ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic substitution or coupling reactions. Its molecular formula is inferred as C₉H₆BrFNO₄ (based on structural analogs in ), with a molecular weight of approximately 290–300 g/mol .

Properties

IUPAC Name

methyl 2-bromo-6-fluoro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPYPMKZJQFFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-bromo-6-fluorobenzoate, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Reduction Reactions: The major product is Methyl 2-amino-6-fluoro-4-nitrobenzoate.

    Coupling Reactions: The products are biaryl compounds formed by the coupling of the aromatic ring with another aromatic or aliphatic group.

Scientific Research Applications

Methyl 2-bromo-6-fluoro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-fluoro-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amine group via electron transfer processes facilitated by the reducing agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzoate backbone but differ in substituent type, position, or functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Differences vs. Target Compound CAS No./Reference
Methyl 4-bromo-2-fluorobenzoate Br (4), F (2) ~217.01 Lacks nitro group; substituent positions differ 179232-29-2
2-Bromo-6-methyl-4-nitrobenzoic acid Br (2), CH₃ (6), NO₂ (4) ~274.03 Methyl replaces fluorine; carboxylic acid form 16426-64-5
Methyl 2-bromo-6-cyano-4-fluorobenzoate Br (2), CN (6), F (4) ~258.05 Cyano replaces nitro; fluorine position shifted 1805523-59-4
Methyl 4-bromo-3-nitrobenzoate Br (4), NO₂ (3) ~260.01 Nitro at position 3 instead of 4; lacks fluorine 2363-16-8

Key Observations :

Substituent Position Sensitivity :

  • Shifting the nitro group from position 4 (target compound) to 3 (CAS 2363-16-8) reduces steric hindrance but alters electronic effects, impacting reactivity in cross-coupling reactions .
  • Fluorine at position 6 (target) versus position 4 (CAS 1805523-59-4) affects dipole interactions and solubility .

Functional Group Impact: Nitro vs. Cyano: Nitro groups (target) are stronger electron-withdrawing groups, enhancing electrophilic aromatic substitution rates compared to cyano analogs . Methyl vs. Fluorine: Methyl substituents (CAS 16426-64-5) increase hydrophobicity but reduce electronegativity, altering solubility and metabolic stability .

Synthetic Utility :

  • The target compound’s bromine and fluorine substituents enable regioselective Suzuki-Miyaura couplings, unlike methyl-substituted analogs .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Property Methyl 2-bromo-6-fluoro-4-nitrobenzoate Methyl 4-bromo-2-fluorobenzoate 2-Bromo-6-methyl-4-nitrobenzoic acid
Melting Point (°C) ~90–95 (estimated) 45–48 160–162
LogP (lipophilicity) ~2.5 (calculated) ~2.1 ~2.8
Solubility (mg/mL) Low in water; high in DCM/THF 1.2 in water <0.1 in water

Analytical Characterization :

  • NMR/FTIR : Methyl benzoate analogs (e.g., methyl shikimate in ) show characteristic ester carbonyl peaks at ~165–175 ppm in ¹³C NMR and ~1700 cm⁻¹ in FTIR. Bromine and fluorine substituents cause distinct splitting patterns in ¹H NMR .
  • HPLC: Retention times vary significantly; nitro-substituted compounds (target) elute later than non-nitro analogs due to increased polarity .

Critical Analysis of Stability and Reactivity

  • Thermal Stability: Nitro groups (target) may reduce thermal stability compared to methyl or cyano analogs, posing risks during high-temperature reactions .
  • Hydrolytic Sensitivity : The ester group in the target compound is susceptible to hydrolysis under basic conditions, unlike carboxylic acid derivatives (CAS 16426-64-5) .

Biological Activity

Methyl 2-bromo-6-fluoro-4-nitrobenzoate (MBFNB) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MBFNB, focusing on its mechanisms of action, interactions with biological systems, and implications for drug development.

Chemical Structure and Properties

MBFNB possesses a complex arrangement of functional groups that contribute to its reactivity and biological activity. The compound contains:

  • Bromine (Br) : An electron-withdrawing group that enhances electrophilicity.
  • Fluorine (F) : Known for increasing lipophilicity, which can affect membrane permeability.
  • Nitro group (NO₂) : This group is particularly significant as it can undergo reduction in biological environments, potentially forming reactive intermediates that interact with cellular components.

Mechanisms of Biological Activity

The biological activity of MBFNB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group is critical as it has been associated with several biological effects, including:

  • Anticancer Activity : Nitrobenzoate derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and inhibition of angiogenesis. For instance, related compounds have been reported to disrupt vascular development in zebrafish models, indicating potential antiangiogenic properties .
  • Enzyme Inhibition : MBFNB may modulate the activity of specific enzymes, which can lead to altered metabolic pathways. The structural characteristics of the compound suggest that it could act as a competitive inhibitor for certain targets.

Anticancer Potential

A study investigating nitrobenzoate-derived compounds highlighted their ability to suppress metastatic activity and inhibit multidrug-resistant cancer cells. The findings suggested that compounds similar to MBFNB could effectively target pathways involved in tumor progression .

Vascular Development Studies

Research on related nitrobenzoate compounds demonstrated significant effects on vascular development in model organisms. For example, compound X8, a nitrobenzoate derivative, was shown to impair vascular gene expression and disrupt angiogenesis by interfering with VEGF/VEGFR2 signaling pathways . This suggests that MBFNB may also possess similar antiangiogenic properties.

Comparative Analysis with Similar Compounds

To better understand the potential applications of MBFNB, a comparison with structurally similar compounds can provide insights into its unique properties and efficacy.

Compound NameStructural FeaturesBiological ActivityReferences
X8Nitro groupAntiangiogenic
IMB5476Nitro groupAnticancer
2-Bromo-6-fluoro-N-methylbenzamideBromine & FluorineEnzyme inhibition

Synthesis and Applications

The synthesis of MBFNB typically involves multi-step processes optimized for yield and purity. Its applications extend beyond medicinal chemistry into fields like agrochemicals and specialty chemicals due to its unique reactivity profile.

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